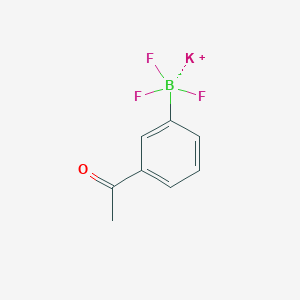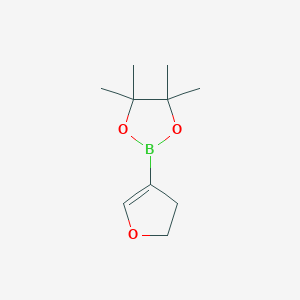
Potassium (3-acetylphenyl)trifluoroborate
Übersicht
Beschreibung
Potassium (3-acetylphenyl)trifluoroborate is a chemical compound with the molecular formula C8H7BF3KO and a molecular weight of 226.05 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
Potassium trifluoroborates, including this compound, are often used as the primary boron source in Suzuki–Miyaura-type reactions . They offer several advantages over other organoboron reagents such as boronic acids and esters, including moisture and air stability, and remarkable compliance with strong oxidative conditions .Molecular Structure Analysis
The InChI code for this compound is1S/C8H7BF3O.K/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 . This indicates the presence of a potassium ion (K+) and a (3-acetylphenyl)trifluoroborate ion (C8H7BF3O-) in the compound. Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Trifluoroborates : Potassium-bis(trifluoromethyl)amino trifluoroborate was synthesized from perfluoroazapropene, potassium fluoride, and boron trifluoride in acetonitrile and characterized using NMR and IR spectra (Pawelke, 1988).
- Improved Synthesis : An improved synthesis method for potassium (trifluoromethyl)trifluoroborate has been developed, resulting in 85% overall yield and scalability for large-scale production (Molander & Hoag, 2003).
Cross-Coupling Reactions
- Palladium-Catalyzed Coupling : Potassium alkenyltrifluoroborates can be coupled with aryl or alkenyl halides or triflates using palladium catalysis, with good yields and tolerance for various functional groups (Molander & Rivero, 2002).
- Aqueous Media Cross-Coupling : Cross-coupling of potassium aryltrifluoroborates with organic chlorides in aqueous media, catalyzed by an oxime-derived palladacycle, allows for the creation of biphenyls and other organic compounds (Alacid & Nájera, 2008).
Functional Group Transformations
- Hydrogenation of Alkenyltrifluoroborates : Potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate can be hydrogenated to produce either the (Z)- or (E)-isomer of the vinylborate, demonstrating the versatility in producing specific isomers for chemical syntheses (Ramachandran & Mitsuhashi, 2015).
Novel Compound Synthesis
- Tricyanofluoroborates Synthesis : The synthesis of potassium tricyanofluoroborate, a starting material for room-temperature ionic liquids, demonstrates the utility of trifluoroborates in creating new, potentially valuable compounds (Sprenger et al., 2015).
Wirkmechanismus
Target of Action
Potassium (3-acetylphenyl)trifluoroborate primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mode of Action
This compound acts as a nucleophilic boronated coupling reagent . It interacts with its target, the aryl halides, to construct a carbon-carbon (C-C) bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions .
Biochemical Pathways
The compound is involved in cross-coupling reactions , which are widely used in organic chemistry for the creation of C-C bonds . These reactions are often catalyzed by metals such as copper, rhodium, nickel, or palladium .
Result of Action
The primary result of the action of this compound is the formation of a carbon-carbon bond . This bond formation is a fundamental process in organic chemistry and is crucial for the synthesis of a wide range of organic compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst or thermal conditions can facilitate its interaction with aryl halides . .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapours/spray and instructions for specific first-aid procedures .
Zukünftige Richtungen
Potassium trifluoroborates, including Potassium (3-acetylphenyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . Their moisture and air stability, along with their remarkable compliance with strong oxidative conditions, make them promising candidates for future research and applications .
Eigenschaften
IUPAC Name |
potassium;(3-acetylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O.K/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGCEATVICIDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















